Methyl 4-hexylbenzoylformate
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Overview
Description
Methyl 4-hexylbenzoylformate is a chemical compound that belongs to the class of benzoylformates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in different scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hexylbenzoylformate can be synthesized through various methods. One common method involves the esterification of benzoylformic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hexylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoylformic acid.
Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hexylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a photoinitiator in UV-curable coatings and inks.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-hexylbenzoylformate involves its interaction with specific molecular targets. It can act as a photoinitiator, initiating polymerization reactions when exposed to ultraviolet light. This property makes it valuable in the field of UV-curable coatings and inks . Additionally, its ester group can undergo hydrolysis to release benzoylformic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoylformate: Similar in structure but lacks the hexyl group.
Ethyl benzoylformate: Similar ester but with an ethyl group instead of a methyl group.
Benzoylformic acid: The parent acid of methyl 4-hexylbenzoylformate.
Uniqueness
This compound is unique due to its hexyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic compared to its analogs, influencing its solubility and reactivity in various solvents and reactions.
Properties
IUPAC Name |
methyl 2-(4-hexylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-2/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHCVYXPSVJRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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